
11-(Trietoxisilil)-1-undecanamina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-(Triethoxysilyl)-1-undecanamine is an organosilicon compound known for its versatile applications in various fields such as surface treatment, silicone rubber pre-crosslinking, and the preparation of functional materials. It is a colorless to light yellow liquid that is soluble in organic solvents like alcohol and ether .
Aplicaciones Científicas De Investigación
11-(Triethoxysilyl)-1-undecanamine has a wide range of scientific research applications. It is used in the preparation of superhydrophilic multifunctional antifogging coatings, which exhibit excellent antifogging, self-cleaning, and antifouling properties . Additionally, it is employed in the synthesis of mesoporous silica using the sol-gel approach, which has applications in catalysis, biomedicine, wastewater treatment, and CO2 capture . The compound is also used in the development of nanolubricant additives with high thermal stability and superhydrophobic properties .
Métodos De Preparación
11-(Triethoxysilyl)-1-undecanamine is typically synthesized through a silylation reaction. The process involves reacting a silyl compound with ethanol to produce the desired compound . Industrial production methods often involve the use of self-assembled monolayers (SAMs) to stabilize and control the attachment of cells on surfaces, which is crucial for biomedical devices and sensors .
Análisis De Reacciones Químicas
11-(Triethoxysilyl)-1-undecanamine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Mecanismo De Acción
The mechanism of action of 11-(Triethoxysilyl)-1-undecanamine involves its ability to form stable self-assembled monolayers on surfaces, which enhances the adhesion and durability of coatings, inks, and adhesives. The molecular targets and pathways involved include the interaction with surface hydroxyl groups, leading to the formation of strong covalent bonds .
Comparación Con Compuestos Similares
11-(Triethoxysilyl)-1-undecanamine can be compared with other similar compounds such as 3-(triethoxysilyl)propyl isocyanate and ethyl 11-(triethoxysilyl)undecanoate. These compounds share similar functional groups and applications but differ in their specific properties and uses. For example, 3-(triethoxysilyl)propyl isocyanate is used in the preparation of self-assembled monolayers on chip surfaces , while ethyl 11-(triethoxysilyl)undecanoate is used as a nanolubricant additive .
Propiedades
IUPAC Name |
11-triethoxysilylundecan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H39NO3Si/c1-4-19-22(20-5-2,21-6-3)17-15-13-11-9-7-8-10-12-14-16-18/h4-18H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPWZCJFZJCOBHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCCCCCCCCCN)(OCC)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H39NO3Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40596730 |
Source


|
| Record name | 11-(Triethoxysilyl)undecan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40596730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116821-45-5 |
Source


|
| Record name | 11-(Triethoxysilyl)undecan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40596730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
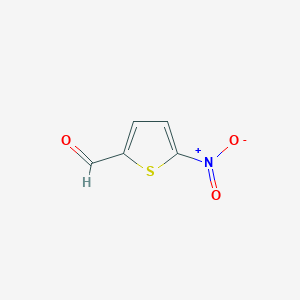
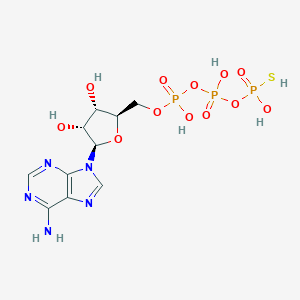
![(R)-Spiro[1,3-dioxolane-2,1'(2'H)-naphthalen]-6'(5'H)-one, 3',7',8',8'A-tetrahydro-8'A-methyl-](/img/structure/B54429.png)
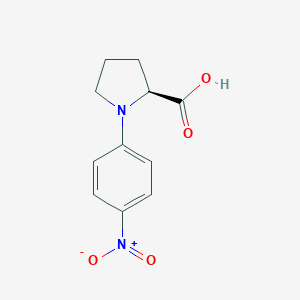
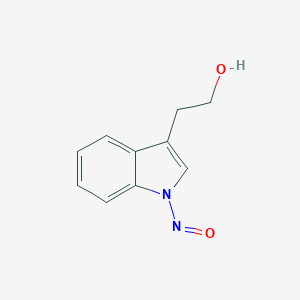
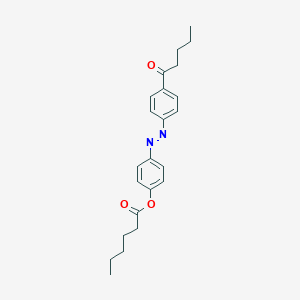

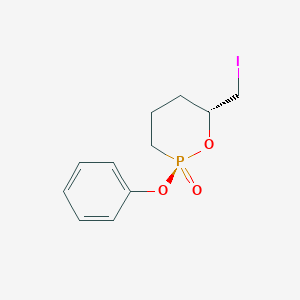
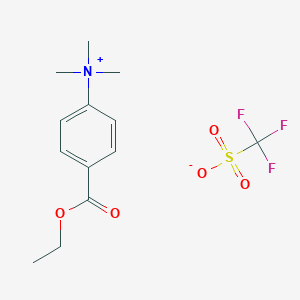
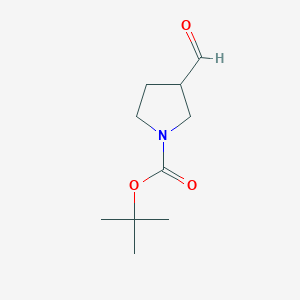
![(4R,4'R,5R,5'R)-2,2'-bis(4-Methoxyphenyl)-[4,4'-bi(1,3-dioxane)]-5,5'-diol](/img/structure/B54444.png)
![Methyl 4-[(4-formylphenoxy)methyl]benzoate](/img/structure/B54445.png)
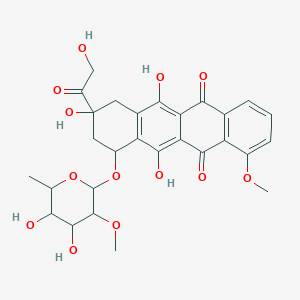
![Tetrazolo[1,5-a]quinoline-4-carbaldehyde](/img/structure/B54449.png)
